2-amino-N-(2-fluoroethyl)acetamide hydrochloride
Overview
Description
2-amino-N-(2-fluoroethyl)acetamide hydrochloride is an organic compound with the molecular formula C4H10ClFN2O and a molecular weight of 156.59 . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C4H9FN2O.ClH/c5-1-2-7-4(8)3-6;/h1-3,6H2,(H,7,8);1H
. The SMILES string is C(CF)NC(=O)CN.Cl
. Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of isoxazoline indolizine amides . The specific chemical reactions involving this compound are not detailed in the search results.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 156.59 .Scientific Research Applications
Synthesis and Chemical Properties
Transition-Metal-Free Synthesis : A study presented an efficient method for the synthesis of 2-aminopyridine derivatives through the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride. This process showcases the utility of similar compounds in synthesizing N-heterocycles, which are crucial in pharmaceutical chemistry (Li et al., 2018).
Acetamide Formation in Interstellar Medium : Research on acetamide (C2H5NO), a molecule with a peptide bond similar to the functional group in "2-amino-N-(2-fluoroethyl)acetamide hydrochloride," demonstrates its formation in the interstellar medium. This indicates the astrochemical relevance of acetamide derivatives and their potential as precursors for amino acids (Foo et al., 2018).
Medicinal Chemistry Applications
- Local Anesthetic Activities : A study on various 2-aminothiazole and 2-aminothiadiazole derivatives, including acetamides, explored their local anesthetic activity. This research highlights the potential for structurally similar compounds to "this compound" in developing new anesthetic agents (Badiger et al., 2012).
Molecular Docking and Drug Design
- Anticancer Drug Synthesis : The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer application illustrate the potential of acetamide derivatives in targeted drug design. This study emphasizes the importance of structural optimization for enhancing drug efficacy (Sharma et al., 2018).
Advanced Materials and Sensing
- Chemosensor for Zn2+ Monitoring : A chemosensor based on acetamide derivatives demonstrated high selectivity and sensitivity for Zn2+ in aqueous solutions and living cells. This research showcases the application of such compounds in environmental monitoring and biomedical diagnostics (Park et al., 2015).
Properties
IUPAC Name |
2-amino-N-(2-fluoroethyl)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2O.ClH/c5-1-2-7-4(8)3-6;/h1-3,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBTBQRKWTDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-45-8 | |
Record name | Acetamide, 2-amino-N-(2-fluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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